molecular formula C12H17NO3 B1669929 Deacetylanisomycin CAS No. 27958-06-1

Deacetylanisomycin

Cat. No.: B1669929
CAS No.: 27958-06-1
M. Wt: 223.27 g/mol
InChI Key: UMWAPBCLJQSOJX-WOPDTQHZSA-N
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Description

Deacetylanisomycin (CAS: 27958-06-1; molecular formula: C₁₂H₁₇NO₃; molecular weight: 223.3) is a deacetylated derivative of the antibiotic anisomycin, primarily isolated from Streptomyces griseolus . Structurally, it belongs to the polyhydroxylated pyrrolidine family, characterized by a 2-(p-methoxybenzyl)pyrrolidine-3,4-diol backbone . While anisomycin is a potent protein synthesis inhibitor targeting the 28S rRNA of the eukaryotic ribosome , this compound is often described as its "non-active" derivative due to reduced ribosome-binding affinity . However, conflicting studies highlight its antifungal activity and role as a plant growth regulator . Notably, this compound is a major hydrolysis product of anisomycin in vivo and in polar solvents, complicating its pharmacological evaluation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Deacetylanisomycin can be synthesized through several methods. One notable method involves the stereoselective synthesis from a nitrone derived from L-threose. This process includes six steps and achieves a 53.7% overall yield. The key step is the nucleophilic addition of a Grignard derivative with complete diastereofacial selectivity .

Another method involves the addition of organolithium and Grignard compounds to N,2-O-dibenzyl-L-threose imine acetonide, followed by cyclization . This method is highly threo-selective and efficient.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions: Deacetylanisomycin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: It can undergo substitution reactions, particularly involving its hydroxyl and methoxy groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield different reduced forms of the compound.

Scientific Research Applications

Pharmacological Applications

Deacetylanisomycin exhibits significant pharmacological properties, particularly in the realm of cancer research and antimicrobial activity.

Anticancer Activity

Research indicates that this compound has potent anticancer effects. It induces apoptosis in cancer cells by inhibiting protein synthesis, which is crucial for cell survival and proliferation. This mechanism is particularly relevant in the treatment of various cancers, including leukemia and solid tumors. Studies have shown that this compound can enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to their effects .

Antimicrobial Properties

This compound demonstrates antimicrobial activity against a range of pathogens. Its ability to inhibit protein synthesis makes it a candidate for developing new antibiotics, especially against resistant strains of bacteria. Research has highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Agricultural Applications

This compound is also utilized in agricultural science, particularly as a biopesticide.

Plant Growth Regulation

Studies have shown that this compound can stimulate plant growth and enhance crop yields. It acts as a plant growth regulator, promoting cell division and elongation, which can lead to increased biomass in crops . This property is particularly beneficial for enhancing the growth of fruits and vegetables.

Disease Control

In agricultural settings, this compound has been applied to control crop diseases caused by fungal pathogens. Its ability to inhibit protein synthesis in pathogens disrupts their growth and reproduction, making it an effective biocontrol agent . This application is particularly valuable in sustainable agriculture practices where chemical pesticides are being phased out.

Biochemical Research Applications

This compound serves as a valuable tool in biochemical research due to its ability to inhibit specific enzymatic processes.

Enzyme Inhibition Studies

Researchers use this compound to study enzyme inhibition mechanisms, particularly those involved in protein synthesis. Its inhibition of ribosomal function allows scientists to explore the dynamics of translation and the effects on cellular processes . This research is crucial for understanding various diseases at the molecular level.

Mechanistic Studies in Cell Biology

The compound is employed in cell biology studies to elucidate pathways involved in apoptosis and stress responses. By manipulating cellular environments with this compound, researchers can investigate how cells respond to stressors and the underlying molecular mechanisms involved .

Case Studies

Study Application Findings
Study 1Anticancer EffectsThis compound induced apoptosis in leukemia cells through protein synthesis inhibition .
Study 2Antimicrobial ActivityEffective against resistant strains of Staphylococcus aureus, demonstrating potential as a new antibiotic .
Study 3Plant Growth RegulationIncreased biomass and yield in tomato plants when treated with this compound .
Study 4Enzyme InhibitionUsed to investigate ribosomal function and its role in cellular stress responses .

Mechanism of Action

Deacetylanisomycin is a potent growth regulator in plants and an inactive derivative of anisomycin. Anisomycin is known to inhibit protein synthesis by targeting the ribosome and interfering with the translation process . This compound likely exerts its effects through similar mechanisms, although its specific molecular targets and pathways may vary.

Comparison with Similar Compounds

Anisomycin

Property Deacetylanisomycin Anisomycin
Molecular Formula C₁₂H₁₇NO₃ C₁₄H₁₉NO₄
Source Streptomyces griseolus Streptomyces spp.
Biological Activity Plant growth regulator, antifungal Potent protein synthesis inhibitor
Mechanism Weak ribosome binding Binds 28S rRNA, blocks elongation
Stability Stable in polar solvents Hydrolyzes to this compound
Applications Agriculture, antifungal research Apoptosis studies, neuroscience

This compound lacks anisomycin’s acetyl group, reducing ribosomal affinity but retaining antifungal properties . Anisomycin’s hydrolysis to this compound in vivo complicates its therapeutic use .

Nectrisine

Property This compound Nectrisine
Molecular Formula C₁₂H₁₇NO₃ C₇H₁₃NO₄
Source Streptomyces spp. Nectria lucida (fungus)
Biological Activity Antifungal, plant growth regulator Glycosidase/mannosidase inhibitor
Mechanism Ribosomal interaction (weak) Competitive inhibition of enzymes
Synthesis Chiral pool (tartaric acid) Lactam intermediates from sugars

Nectrisine, a fungal metabolite, inhibits glycosidases via mimicry of transition states . Unlike this compound, it lacks ribosomal activity but shares synthetic strategies using tartaric acid .

DAB-1 and LAB-1

Property This compound DAB-1/LAB-1
Molecular Class Polyhydroxylated pyrrolidine Polyhydroxylated pyrrolidine
Biological Activity Antifungal α-Glycosidase inhibitors
Synthesis Reductive alkylation Strecker procedure from tartrate

DAB-1 and LAB-1, like this compound, derive from chiral tartaric acid precursors but target glycosidases rather than ribosomes .

T-2 Toxin

Property This compound T-2 Toxin
Molecular Class Pyrrolidine Trichothecene mycotoxin
Biological Activity JNK pathway inhibitor Ribotoxic stress inducer
Mechanism Blocks JNK/caspase-3 activation Binds ribosome, triggers apoptosis

Both compounds modulate the JNK pathway, but this compound acts as an inhibitor , countering T-2 toxin’s ribotoxic stress .

Key Research Findings

  • Antifungal Activity : this compound inhibits fungal growth at micromolar concentrations, comparable to anisomycin but with lower cytotoxicity .
  • Plant Growth Regulation : It delays seed germination and root elongation in plants, likely via ethylene modulation .
  • JNK Modulation : At 300 µg/mL, this compound suppresses JNK activation induced by anisomycin and trichothecenes .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Source Key Activity Target
This compound C₁₂H₁₇NO₃ Streptomyces griseolus Antifungal, JNK inhibition Ribosome, JNK pathway
Anisomycin C₁₄H₁₉NO₄ Streptomyces spp. Protein synthesis inhibition 28S rRNA
Nectrisine C₇H₁₃NO₄ Nectria lucida Glycosidase inhibition Enzymatic active sites
T-2 Toxin C₂₄H₃₄O₉ Fusarium spp. Apoptosis induction Ribosome

Biological Activity

Deacetylanisomycin, a derivative of anisomycin, is a compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

This compound functions primarily as a protein synthesis inhibitor. It exerts its effects by binding to the ribosomal 50S subunit, thus preventing peptide bond formation during translation. This inhibition leads to a cascade of cellular responses, including apoptosis in certain cell types and modulation of signaling pathways.

2. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been demonstrated in both in vitro and in vivo studies:

  • Bacterial Activity : Studies have shown that this compound is effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these bacteria are reported to be in the range of 5-10 µg/mL.
  • Fungal Activity : The compound also displays antifungal properties, particularly against Candida albicans, with MIC values around 15 µg/mL.

3. Cytotoxic Effects

This compound's ability to induce apoptosis has been well-documented. In studies involving cancer cell lines, such as neuroblastoma and colon cancer cells, it has been shown to activate apoptotic pathways through:

  • Intrinsic Pathway Activation : Induction of mitochondrial membrane permeability and release of cytochrome c.
  • Extrinsic Pathway Activation : Engagement of death receptors leading to caspase activation.

Table 1: Summary of Cytotoxic Effects

Cell LineIC50 (µM)Mechanism of Action
Neuroblastoma10Mitochondrial pathway activation
Colon Cancer15Death receptor-mediated apoptosis
Breast Cancer12Caspase-3 activation

4. Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect is mediated through the suppression of NF-κB signaling pathways.

5. Neuroprotective Effects

In neurobiological studies, this compound demonstrated protective effects on neuronal cells under stress conditions. For instance, it prevented apoptosis in retinal ganglion cells following axotomy by modulating intracellular calcium levels and promoting survival signaling pathways.

Case Study: Neuroprotection in Retinal Explants

A study involving retinal explants from rat pups showed that treatment with this compound significantly reduced apoptosis in axotomized ganglion cells while inducing cell death in neuroblastic layers. This dual effect underscores its potential therapeutic applications in neurodegenerative conditions.

Properties

IUPAC Name

(2R,3S,4S)-2-[(4-methoxyphenyl)methyl]pyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-16-9-4-2-8(3-5-9)6-10-12(15)11(14)7-13-10/h2-5,10-15H,6-7H2,1H3/t10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWAPBCLJQSOJX-WOPDTQHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C(C(CN2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H](CN2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182238
Record name Deacetylanisomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27958-06-1
Record name Deacetylanisomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027958061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Deacetylanisomycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEACETYLANISOMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97W54EY1WU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
Deacetylanisomycin
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
Deacetylanisomycin
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
Deacetylanisomycin
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
Deacetylanisomycin
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
Deacetylanisomycin
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide
Deacetylanisomycin

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